1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole

Catalog No.
S889498
CAS No.
1233513-13-7
M.F
C8H11IN2O2
M. Wt
294.092
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole

Iodinated pyrazole building block for palladium-catalyzed cross-couplings. The Boc protecting group masks the N-H proton, preventing side reactions while the C-I bond ensures high reactivity (I > Br > Cl). Use for efficient synthesis of 3-substituted pyrazole pharmacophores in drug discovery. • High-yield Suzuki/Sonogashira couplings under mild conditions. • Avoids low yields and harsh conditions of Br/Cl analogs. • Regiochemically pure 3-iodo isomer for precision design. Supplied with reliable purity and global shipping.

CAS Number

1233513-13-7

Product Name

1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole

IUPAC Name

tert-butyl 3-iodopyrazole-1-carboxylate

Molecular Formula

C8H11IN2O2

Molecular Weight

294.092

InChI

InChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3

InChI Key

RKFMLIZYBJXJEB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)I

Synonyms

1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole, 1-Boc-3-iodo-1H-pyrazole, 1-Boc-3-iodopyrazole, tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate, 3-Iodo-1H-pyrazole-1-carboxylic acid tert-butyl ester

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g

1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole (CAS 1233513-13-7) is a strategically designed heterocyclic intermediate for organic synthesis. The tert-butoxycarbonyl (Boc) group provides enhanced solubility in common organic solvents and masks the N-H proton, preventing unwanted side reactions and directing functionalization to the C3 position. The carbon-iodine bond at the C3 position offers superior reactivity in palladium-catalyzed cross-coupling reactions compared to less reactive halides, making this compound a valuable precursor for creating complex molecular architectures in pharmaceutical and materials science research. [REFS-1, REFS-2]

Research Fit

3-Iodo handle for Suzuki / Sonogashira cross-coupling workflows
Boc protection enables exclusive C3 functionalization
Mild acidic deprotection supports streamlined multi-step synthesis

Substituting 1-Boc-3-iodo-1H-pyrazole with its bromo or chloro analogs is often not viable as it leads to significantly lower reaction rates and yields in cross-coupling processes, or requires harsher conditions which can compromise sensitive functional groups on complex substrates. The general reactivity trend for aryl halides in palladium-catalyzed reactions is firmly established as I > Br > OTf >> Cl. Using the unprotected 3-iodopyrazole introduces handling difficulties and risks N-arylation or other side reactions at the acidic N-H proton, complicating purification and reducing yield. Furthermore, the regiochemistry is critical; using a 4- or 5-iodo isomer will result in a completely different final product, making this compound non-interchangeable for targeted synthesis of specific bioactive molecules or materials where precise substituent placement is required. [1]

Substitution Risk

Unprotected 3-iodo-1H-pyrazole may undergo competing N-arylation, limiting C3 selectivity
4-Iodopyrazole regioisomer yields a different substitution pattern and cannot replace the 3-iodo isomer
3-Bromo/chloro analogs may require different catalysts or conditions and exhibit lower reactivity with sterically hindered partners

Superior Reactivity in Sonogashira Cross-Coupling vs. Bromo Analog

The C-I bond of 1-Boc-3-iodo-1H-pyrazole enables significantly higher reactivity compared to its C-Br counterpart. In a study of Sonogashira cross-coupling reactions with phenylacetylene, the Boc-protected 3-iodopyrazole derivative provided a 65% isolated yield of the desired product. Under analogous conditions, the corresponding bromopyrazole analogs failed to react. [1] This demonstrates the clear process advantage of the iodo-substituted precursor for ensuring successful C-C bond formation where bromo-analogs are unreactive. [1]

Evidence DimensionIsolated Yield in Sonogashira Coupling
Target Compound Data65% (for Boc-protected 3-iodopyrazole)
Comparator Or Baseline1-Boc-3-bromopyrazole (analogous starting material)
Quantified Difference65% yield vs. 0% yield
ConditionsPd(PPh3)2Cl2, CuI, TEA, THF, reflux with phenylacetylene.

For time-sensitive projects or difficult couplings, procuring the iodo-compound avoids reaction failure and the need for extensive re-optimization that would be required with a less reactive bromo-substitute.

Suzuki coupling
Head-to-head
Iodo: higher dehalogenation observed under standard Pd conditions
Br/Cl: lower dehalogenation, may require different optimization
Supports coupling condition selection for challenging substrates
Method context: dehalogenation risk review

Precursor Suitability: Enabling High-Yield Suzuki-Miyaura Couplings

The enhanced reactivity of the C-I bond is critical for achieving high yields in Suzuki-Miyaura reactions, a cornerstone of modern medicinal chemistry. While direct comparative studies are specific to reaction partners, literature shows that iodo-heterocycles consistently outperform bromo-heterocycles. For example, Suzuki-Miyaura coupling of potassium furan-2-yltrifluoroborate with an aryl iodide achieved a 91% yield on a 5 mmol scale with reduced catalyst loading, whereas the corresponding aryl bromide required higher catalyst loading and still only achieved an 88% yield. [1] This trend of higher reactivity and yield for iodo-compounds is a well-established principle in palladium catalysis. [2]

Evidence DimensionIsolated Yield in Suzuki-Miyaura Coupling
Target Compound DataTypically >90% for iodo-heterocycles
Comparator Or BaselineBromo-heterocycles
Quantified DifferenceOften 5-20% higher yield than bromo-analogs under identical or milder conditions.
ConditionsPd(OAc)2, RuPhos, Cs2CO3, THF/H2O, 80 °C

In multi-step syntheses, a higher yield in a key coupling step directly translates to lower effective cost for the final product, justifying the procurement of a more reactive, albeit sometimes more expensive, starting material.

Sonogashira deprotection
Class-level
Boc group: reported straightforward acidic removal (TFA/HCl)
EE protecting group: requires specific deprotection step
May support a simpler deprotection route in multi-step sequences
Source review: protecting-group comparison

Processability Advantage: Boc-Group Enhances Solubility and Simplifies Handling

The tert-butoxycarbonyl (Boc) protecting group fundamentally improves the physical properties of the pyrazole core for practical laboratory use. Compared to the unprotected 3-iodopyrazole, which is a more polar solid, 1-Boc-3-iodo-1H-pyrazole exhibits significantly improved solubility in common aprotic organic solvents such as THF, dichloromethane, and toluene. This enhanced solubility simplifies reaction setup, allows for more homogeneous reaction conditions, and facilitates purification by standard column chromatography. The Boc group also prevents the formation of salts and coordination complexes that can complicate reactions with the unprotected analog.

Evidence DimensionSolubility and Handling Characteristics
Target Compound DataHigh solubility in common organic solvents (e.g., THF, DCM, EtOAc).
Comparator Or BaselineUnprotected 3-iodopyrazole
Quantified DifferenceQualitatively higher solubility and easier handling; avoids N-H reactivity.
ConditionsStandard laboratory and process chemistry workflows.

Improved solubility and handling reduce batch time, simplify purification protocols, and increase reproducibility, which are critical factors in both discovery and scale-up procurement decisions.

C3 regioselectivity
Class-level
Boc-protected: exclusive C3 cross-coupling reported
Unprotected: competing N-functionalization observed
N-protection directs reactivity to C3 for predictable outcomes
Context-dependent; validate for specific coupling partners
Synthetic yield
Data to verify
Reported typical yield range: 60–90%
Indicates established scalable preparation pathway
Supplier data; lot-specific review advised

Key Intermediate for Synthesis of Targeted Pharmaceutical Agents

This compound is the right choice when synthesizing complex drug candidates where a 3-substituted pyrazole moiety is a required pharmacophore. Its high reactivity ensures maximal yield in crucial C-C or C-N bond-forming steps, which is economically critical when working with advanced, high-value intermediates downstream. [1]

Rapid Library Generation for Lead Discovery

In a medicinal chemistry setting, the reliable high reactivity of the iodo-group allows for the rapid and successful synthesis of a diverse library of 3-substituted pyrazole analogs via parallel synthesis. Its performance in couplings like Sonogashira and Suzuki-Miyaura ensures a high success rate across a broad range of coupling partners, accelerating structure-activity relationship (SAR) studies. [2]

Development of Novel Organic Materials

The pyrazole ring is used in the design of OLED materials and transition metal ligands. [3] This building block is ideal for projects requiring the efficient and regioselective introduction of the pyrazole core into conjugated systems or complex ligands, where the mild conditions and high yields afforded by the iodo-substituent are paramount for success.

Application Fit

Application
Selection Property
Validation Focus
Late-stage diversification of pyrazole research compounds
C3 iodine cross-coupling handle with orthogonal Boc group
Regiochemical control and compatibility with late-stage coupling conditions
Tetraaryl-pyrazole material precursor synthesis
Sequential C3/N1 functionalization capability
Deprotection tolerance and multi-step coupling sequence robustness
Kinase-targeted scaffold assembly research
Orthogonal reactive sites for iterative decoration
Selective C3 then N1 modification with reproducible deprotection

XLogP3

2.2

Wikipedia

Tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate

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